molecular formula C6H14O B044090 2-Ethyl-1-butanol CAS No. 97-95-0

2-Ethyl-1-butanol

Cat. No. B044090
CAS RN: 97-95-0
M. Wt: 102.17 g/mol
InChI Key: TZYRSLHNPKPEFV-UHFFFAOYSA-N
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Description

2-Ethyl-1-butanol (IUPAC name: 2-ethylbutan-1-ol) is an organic chemical compound . It can be used to facilitate the separation of ethanol from water, which forms an azeotrope that otherwise limits the maximum ethanol concentration . It is also used as a perfuming agent in the cosmetics industry and for the synthesis of various pharmaceutical compounds, such as novel branched Alkyl carbamates, acting as an anticonvulsant agent .


Synthesis Analysis

2-Ethyl-1-butanol is manufactured industrially by the aldol condensation of acetaldehyde and butyraldehyde, followed by hydrogenation . It may also be prepared by the Guerbet reaction . The results showed that Co/Al 2 O 3 had a low activity for hydrogenation and Cu/Al 2 O 3 had a high selectivity for the hydrogenation of the C O group while a Ru/Al 2 O 3 catalyst only favored the hydrogenation of n -butanal to n -butanol .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-1-butanol is C6H14O . The molecular weight is 102.1748 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

2-Ethyl-1-butanol is a colorless liquid with a density of 0.83 g/mL at 25 °C . It has a melting point of -114.40 °C and a boiling point of 145 to 151 °C . The vapor pressure is 1.8±0.5 mmHg at 25°C . The refractive index (nD) is 1.422 .

Scientific Research Applications

Separation of Ethanol from Water

2-Ethyl-1-butanol can be used to facilitate the separation of ethanol from water . This is particularly useful in industries where ethanol is produced through fermentation processes, as the mixture often forms an azeotrope that limits the maximum ethanol concentration .

Industrial Manufacturing

2-Ethyl-1-butanol is manufactured industrially by the aldol condensation of acetaldehyde and butyraldehyde, followed by hydrogenation . This process is widely used in the chemical industry.

Guerbet Reaction

The Guerbet reaction, a chemical reaction that converts primary alcohols into beta-alkylated dimer alcohols, can also be used to prepare 2-Ethyl-1-butanol .

Cosmetics Industry

In the cosmetics industry, 2-Ethyl-1-butanol is used as a perfuming agent . Its unique scent contributes to the overall fragrance of various cosmetic products .

Pharmaceutical Applications

2-Ethyl-1-butanol is used for the synthesis of various pharmaceutical compounds . For instance, it is used in the synthesis of novel branched Alkyl carbamates, which act as anticonvulsant agents .

Solvent for Organic Synthesis

This compound is also a solvent used for various organic synthesis, separation processes, and ionic liquids . It is particularly useful in pharmaceutical applications, where it can be used in solvent mixtures .

Production of Penetrating Oils and Corrosion Inhibitors

2-Ethyl-1-butanol is used to make penetrating oils and corrosion inhibitors . These products are essential in various industries, including automotive and manufacturing .

Production of Plasticizers and Perfumes

Finally, 2-Ethyl-1-butanol is used in the production of plasticizers and perfumes . It is also used as a cleaning agent for printed circuits and to improve the flow of paints and varnishes .

Safety and Hazards

2-Ethyl-1-butanol is moderately toxic by ingestion and skin contact . It is a skin and severe eye irritant . It is a flammable liquid when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes . Vapors are heavier than air and may spread along floors . It forms explosive mixtures with air at elevated temperatures .

Mechanism of Action

Target of Action

2-Ethyl-1-butanol, also known as 2-Ethylbutan-1-ol, is an organic chemical compound It is known to facilitate the separation of ethanol from water, which forms an azeotrope .

Mode of Action

It is known to facilitate the separation of ethanol from water by forming an azeotrope . This suggests that it may interact with ethanol and water molecules to alter their physical properties and disrupt their interactions, thereby facilitating their separation.

Biochemical Pathways

It is manufactured industrially by the aldol condensation of acetaldehyde and butyraldehyde, followed by hydrogenation . This suggests that it may be involved in biochemical pathways related to these reactions.

Pharmacokinetics

Its physical properties such as its solubility in water and its molecular weight can influence its bioavailability.

Result of Action

It is known to facilitate the separation of ethanol from water, which forms an azeotrope . This suggests that it may alter the physical properties of these molecules and disrupt their interactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-1-butanol. For instance, it forms explosive mixtures with air at elevated temperatures . Therefore, temperature and the presence of air can significantly affect its stability and efficacy.

properties

IUPAC Name

2-ethylbutan-1-ol
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InChI

InChI=1S/C6H14O/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3
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InChI Key

TZYRSLHNPKPEFV-UHFFFAOYSA-N
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Canonical SMILES

CCC(CC)CO
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Molecular Formula

C6H14O
Record name 2-ETHYLBUTANOL
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DSSTOX Substance ID

DTXSID2041416
Record name 2-Ethyl-1-butanol
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Molecular Weight

102.17 g/mol
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Physical Description

Flash point of 137 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Used as a solvent and in the manufacture of pharmaceuticals., Liquid, Colorless liquid; [Hawley]
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Boiling Point

293 °F at 760 mmHg (USCG, 1999), 146.27 °C @ 760 MM HG
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Flash Point

128 °F (USCG, 1999), 137 °F OC.
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, MISCIBLE WITH MOST ORGANIC SOLVENTS
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Density

0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8326 @ 20 °C/4 °C
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Vapor Pressure

3.62 mmHg (USCG, 1999), 1.53 [mmHg], 0.9 MM HG @ 20 °C
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Product Name

2-Ethyl-1-butanol

Color/Form

COLORLESS LIQUID

CAS RN

97-95-0
Record name 2-ETHYLBUTANOL
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Melting Point

-173 °F (USCG, 1999), LESS THAN -15 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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